molecular formula C8H9N3OS B3046267 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one CAS No. 121746-18-7

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one

Cat. No. B3046267
CAS RN: 121746-18-7
M. Wt: 195.24 g/mol
InChI Key: PODYAMFFJJQMPM-UHFFFAOYSA-N
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Description

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one , also known by its systematic name 4-amino-5,6-dimethyl-1H,2H-thieno[2,3-d]pyrimidine-2-thione , is a chemical compound with the molecular formula C8H9N3S2 and a molecular weight of approximately 211.3 g/mol . It features a thieno-pyrimidine core with an amino group at position 4.


Synthesis Analysis

The synthesis of this compound involves the introduction of an amino group onto the 4-position of the thieno[2,3-d]pyrimidine ring. While specific synthetic routes may vary, researchers have developed methods to access this compound efficiently. Further details on the synthetic procedures can be found in relevant literature .

Scientific Research Applications

Synthesis and Chemical Applications

4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one has been used as a starting material or intermediate in the synthesis of various compounds. For example, it has been involved in the synthesis of 2-mercapto-3-substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-ones, which have shown significant analgesic and anti-inflammatory activities (Alagarsamy, Vijayakumar, & Raja Solomon, 2007). Additionally, its derivatives have been explored for their radioprotective and antitumor activities, indicating its potential in medicinal chemistry (Alqasoumi, Ragab, Alafeefy, Galal, & Ghorab, 2009).

Antimicrobial and Antifungal Applications

Compounds synthesized from 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one have displayed antimicrobial and antifungal activities. A study reported the preparation of various derivatives and their evaluation against several fungi, demonstrating excellent fungicidal activities (Hu, Zheng, Ruan, & Ding, 2008). This suggests its usefulness in developing new antimicrobial agents.

Antioxidant and Antiproliferative Properties

Research has also focused on the antioxidant and antiproliferative potential of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one derivatives. For instance, compounds encompassing the thienopyrimidines have shown promising antioxidant and antimicrobial activities, adding to their versatility in pharmaceutical applications (Saundane, Yarlakatti, Walmik, & KATKARf, 2012).

Crystallographic and Molecular Structure Studies

The crystal and molecular structure of its derivatives have been a subject of study, providing insights into their chemical properties and potential applications in various fields (Tashkhodzhaev, Turgunov, Usmanova, Urakov, Vorontsov, Antipin, & Shakhidoyatov, 2001).

Quantum Chemical Studies

Quantum chemical studies have been conducted on derivatives of 4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one, offering a deeper understanding of their electronic structure and reactivity. These studies are crucial in predicting the behavior of these compounds in various chemical reactions and potential applications (Mamarahmonov et al., 2014).

properties

IUPAC Name

4-amino-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3OS/c1-3-4(2)13-7-5(3)6(9)10-8(12)11-7/h1-2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PODYAMFFJJQMPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC(=O)NC(=C12)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401019838
Record name 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one

CAS RN

121746-18-7
Record name 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121746187
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Amino-5,6-dimethylthieno(2,3-d)pyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401019838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-AMINO-5,6-DIMETHYLTHIENO(2,3-D)PYRIMIDIN-2(1H)-ONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2VLS8HFV5E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 2
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 3
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 4
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 5
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one
Reactant of Route 6
4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2(1H)-one

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